1-Phenyl-2-(4-phenylpiperazino)-1-ethanol
Overview
Description
1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a phenyl group and a piperazine ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol typically involves the reaction of phenylmagnesium bromide with 1-(4-phenylpiperazin-1-yl)ethanone. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is typically conducted at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The phenyl and piperazine groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Phenyl-2-(4-phenylpiperazino)-1-ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant or antipsychotic agent.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, modulating the levels of serotonin, dopamine, or norepinephrine. This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric disorders .
Comparison with Similar Compounds
- 1-Phenyl-2-(4-methylpiperazino)-1-ethanol
- 1-Phenyl-2-(4-ethylpiperazino)-1-ethanol
- 1-Phenyl-2-(4-isopropylpiperazino)-1-ethanol
Comparison: 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is unique due to the presence of the phenyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the piperazine ring, this compound may exhibit distinct pharmacological properties and therapeutic potential .
Properties
IUPAC Name |
1-phenyl-2-(4-phenylpiperazin-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(16-7-3-1-4-8-16)15-19-11-13-20(14-12-19)17-9-5-2-6-10-17/h1-10,18,21H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKAEQNBTHBDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289629 | |
Record name | 1-phenyl-2-(4-phenylpiperazino)-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94262-62-1 | |
Record name | NSC62457 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-phenyl-2-(4-phenylpiperazino)-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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